2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,6-difluorobenzyl chloride with diazomethane to form the cyclopropane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s biological activity .
Comparison with Similar Compounds
2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid: Lacks one fluorine atom, which may affect its chemical reactivity and biological activity.
2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid: Contains a pyridine ring instead of a cyclopropane ring, leading to different chemical properties and applications.
1-(3-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid: Features a pyrrolidine ring, which influences its pharmacological properties.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIVUKPICDOVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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